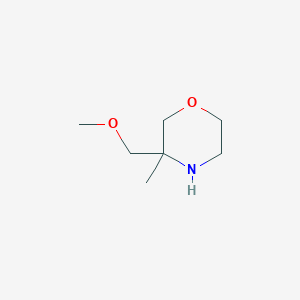![molecular formula C10H11Cl2N3O2 B6271914 2-[2-(pyridin-4-yl)-1H-imidazol-1-yl]acetic acid dihydrochloride CAS No. 1955493-53-4](/img/no-structure.png)
2-[2-(pyridin-4-yl)-1H-imidazol-1-yl]acetic acid dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Pyridin-4-yl)-1H-imidazol-1-yl]acetic acid dihydrochloride, otherwise known as PIA-D, is a small molecule that has seen a surge in scientific research applications in recent years. It has been studied for its unique biochemical and physiological effects, as well as its potential in laboratory experiments.
Applications De Recherche Scientifique
PIA-D has a variety of scientific research applications, including in the fields of biochemistry, physiology, and drug discovery. In biochemistry, it has been used to study the effects of small molecules on protein-protein interactions, as well as to study the effects of small molecules on enzymes. In physiology, it has been used to study the effects of small molecules on cell signaling pathways, as well as to study the effects of small molecules on gene expression. In drug discovery, it has been used to study the effects of small molecules on drug targets, as well as to study the effects of small molecules on drug metabolism.
Mécanisme D'action
The mechanism of action of PIA-D is still being studied, but it is believed to involve the binding of the molecule to specific receptors in the body. This binding then triggers a cascade of biochemical and physiological responses, which can lead to a variety of effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of PIA-D are still being studied, but it has been shown to have a variety of effects, including inhibition of protein-protein interactions, inhibition of enzymes, modulation of cell signaling pathways, modulation of gene expression, and modulation of drug targets and drug metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using PIA-D in laboratory experiments include its low cost, its availability, and its relatively low toxicity. Its limitations include its relatively small size, which can make it difficult to study in certain experiments, and its limited solubility, which can make it difficult to use in certain experiments.
Orientations Futures
The potential future directions for research on PIA-D include further studies on its mechanism of action, further studies on its biochemical and physiological effects, further studies on its potential applications in drug discovery, and further studies on its potential as a therapeutic agent. Additionally, further studies on its solubility and its potential for use in other laboratory experiments could provide further insight into its potential uses.
Méthodes De Synthèse
PIA-D is synthesized through a multi-step process. The synthesis begins with the reaction of 2-amino-4-chloropyridine with 1-benzyl-1H-imidazole to form the intermediate 2-chloro-4-{[(benzyloxy)imino]methyl}pyridine. This intermediate is then reacted with acetic anhydride and potassium carbonate to produce the desired product, PIA-D.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[2-(pyridin-4-yl)-1H-imidazol-1-yl]acetic acid dihydrochloride involves the reaction of 2-(pyridin-4-yl)-1H-imidazole with chloroacetic acid followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2-(pyridin-4-yl)-1H-imidazole", "Chloroacetic acid", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2-(pyridin-4-yl)-1H-imidazole in chloroacetic acid and heat the mixture at 80-90°C for 4-6 hours.", "Step 2: Cool the reaction mixture to room temperature and add hydrochloric acid dropwise until the pH reaches 2-3.", "Step 3: Filter the resulting precipitate and wash with cold water.", "Step 4: Dry the product under vacuum to obtain 2-[2-(pyridin-4-yl)-1H-imidazol-1-yl]acetic acid dihydrochloride." ] } | |
Numéro CAS |
1955493-53-4 |
Formule moléculaire |
C10H11Cl2N3O2 |
Poids moléculaire |
276.1 |
Pureté |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




